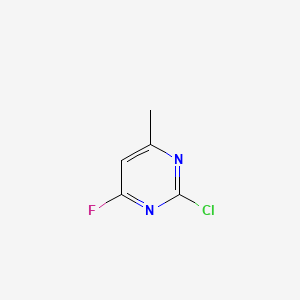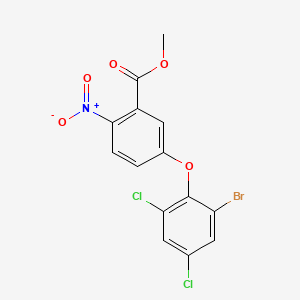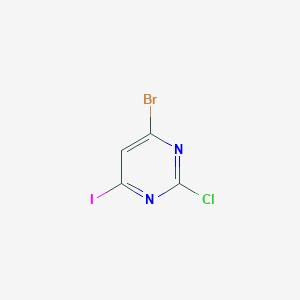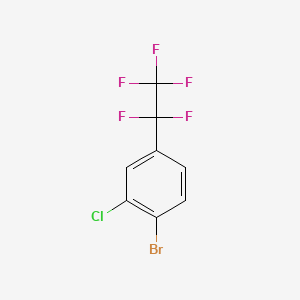
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound features a benzene ring substituted with bromine, chlorine, and a pentafluoroethyl group. The presence of multiple halogens and a fluorinated alkyl group makes it a compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several routes:
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation reactions to form phenolic derivatives, while reduction reactions can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation reactions.
Major Products
Substitution: Products include substituted benzenes with different functional groups replacing the halogens.
Oxidation: Phenolic compounds and quinones.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Oxidation and Reduction: The benzene ring can undergo redox reactions, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the pentafluoroethyl group, making it less reactive in certain fluorination reactions.
1-Bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
1-Bromo-2-fluorobenzene: Contains a fluorine atom instead of the pentafluoroethyl group, leading to different reactivity.
Uniqueness
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzenes .
Properties
Molecular Formula |
C8H3BrClF5 |
|---|---|
Molecular Weight |
309.46 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H3BrClF5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
InChI Key |
KJQDQPXACLZLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


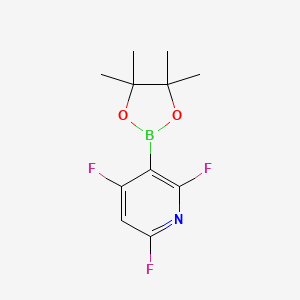
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
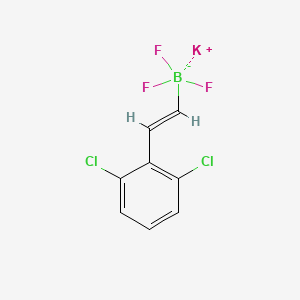

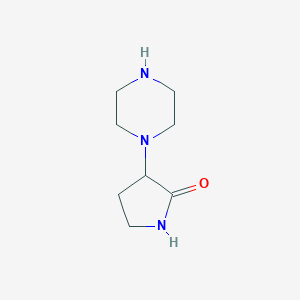
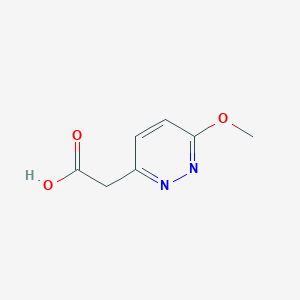
amine hydrochloride](/img/structure/B13466501.png)
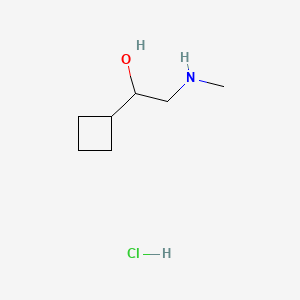
![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
